bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate
Description
bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate is a complex esterified compound characterized by a central (Z)-but-2-enedioate (maleate) core linked to two modified oxane rings. Each oxane derivative features a hydroxyl group at position 4 and three octadecanoyloxymethyl groups at positions 3, 5, and 3. Structural determination of such compounds often employs crystallographic software like SHELX, which is widely used for small-molecule refinement and structure solution .
The compound’s synthesis likely involves multi-step esterification: (1) functionalization of oxane rings with octadecanoic acid derivatives, followed by (2) coupling with (Z)-but-2-enedioic acid. Its high molecular weight and branched architecture may influence physical properties such as melting point and solubility.
Properties
CAS No. |
36563-79-8 |
|---|---|
Molecular Formula |
C130H240O20 |
Molecular Weight |
2123.3 g/mol |
IUPAC Name |
bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C130H240O20/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-117(131)143-109-127(110-144-118(132)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)105-141-107-129(125(127)139,113-147-121(135)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)115-149-123(137)103-104-124(138)150-116-130(114-148-122(136)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)108-142-106-128(126(130)140,111-145-119(133)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)112-146-120(134)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h103-104,125-126,139-140H,7-102,105-116H2,1-6H3/b104-103- |
InChI Key |
SQIRRMXWVMHVAX-JXNMGTENSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(COCC(C1O)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)/C=C\C(=O)OCC2(COCC(C2O)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(COCC(C1O)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)C=CC(=O)OCC2(COCC(C2O)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate typically involves multi-step organic reactions. The process begins with the preparation of the oxan-3-yl intermediates, which are then esterified with but-2-enedioate under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as drug delivery systems and bioactive compounds.
Industry: It is utilized in the development of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparison with Similar Compounds
Structural Analogues: Polyol Esters
3,6'-Disinapoyl Sucrose
This sucrose-based ester () shares functional similarities as a polyol ester but differs in core structure and acyl groups:
- Core : Sucrose (disaccharide) vs. oxane (cyclic ether).
- Acyl Groups: Sinapoyl (phenolic acid derivatives with methoxy/hydroxyl groups) vs. octadecanoyl (C18 aliphatic chains).
- Applications: 3,6'-Disinapoyl sucrose is used in supplements, cosmetics, and pharmacological research due to antioxidant properties from phenolic moieties . In contrast, the target compound’s long alkyl chains may favor lipid membrane interactions or emulsification.
Table 1: Key Comparative Properties
Ethyl Benzoate Derivatives (e.g., I-6230, I-6232; )
These compounds feature ethyl benzoate backbones with phenethylamino and heterocyclic substituents (e.g., pyridazine, isoxazole). Unlike the target compound, they are smaller, aromatic, and designed for pharmacological targeting (e.g., receptor modulation). Their polar groups enhance water solubility, contrasting with the target’s lipophilicity .
Research Findings and Functional Insights
Pharmacological Potential
- Target Compound: Limited direct studies exist, but its structure suggests utility in enhancing bioavailability of lipophilic drugs or as a nonionic surfactant. The long acyl chains may facilitate micelle formation or lipid nanoparticle encapsulation.
- 3,6'-Disinapoyl Sucrose : Documented antioxidant and anti-inflammatory effects due to sinapoyl’s radical-scavenging activity .
Biological Activity
Bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate is a complex organic compound with potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and long-chain fatty acid moieties, which may influence its solubility, permeability, and interaction with biological systems. The structure can be represented as follows:
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives of hydroxybenzoates have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These effects could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays conducted on related compounds indicate varying degrees of toxicity towards cancer cell lines. The presence of long-chain fatty acids may enhance the compound's ability to penetrate lipid membranes, potentially increasing its efficacy against tumor cells.
Study 1: Antioxidant Activity in Cell Cultures
In a study evaluating the antioxidant capacity of this compound in human fibroblasts, it was found that the compound significantly reduced oxidative stress markers compared to untreated controls. This suggests a protective role in cellular environments exposed to oxidative agents.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of similar compounds in a mouse model of acute inflammation. Results indicated that treatment with the compound resulted in a marked decrease in edema and inflammatory cytokine levels, supporting its potential use as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate?
- Methodological Answer : Synthesis involves multi-step esterification and protection strategies. For example:
- Step 1 : Prepare the tetrahydropyran (oxan) core with hydroxy and tris(octadecanoyloxymethyl) substituents via nucleophilic substitution or esterification under basic conditions (e.g., pyridine or DMAP as catalysts) .
- Step 2 : Couple the oxan derivatives to (Z)-but-2-enedioic acid using DCC/DMAP-mediated esterification to ensure stereochemical integrity of the maleate group.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) and validate purity by HPLC or NMR .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to verify substitution patterns, ester linkages, and stereochemistry.
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming the Z-configuration of the maleate moiety .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (CHO) and fragmentation patterns .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N or Ar) at -20°C to prevent hydrolysis of ester groups. Avoid exposure to moisture or acidic/basic conditions .
- Handling : Use electrostatic-safe equipment and grounding straps to mitigate risks of ignition due to its organic-rich structure .
Advanced Research Questions
Q. How can computational modeling predict the compound’s conformational behavior in lipid membranes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36 or GAFF) to model interactions with lipid bilayers, focusing on the octadecanoyl chains’ alignment and maleate group polarity.
- Docking Studies : Assess binding affinity with membrane proteins using AutoDock Vina, parameterizing the compound’s partial charges via DFT calculations (e.g., B3LYP/6-31G*) .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with analogous tris(acyloxymethyl)oxan derivatives to identify unexpected shifts caused by steric hindrance or dynamic effects .
- Variable-Temperature NMR : Probe rotational barriers of octadecanoyl chains to distinguish between static disorder and dynamic motion in spectra .
- Synchrotron XRD : Resolve ambiguous electron density maps in crystallographic data, particularly around the tris(octadecanoyloxymethyl) groups .
Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?
- Methodological Answer :
- Oxidation : Treat with KMnO in acidic media to cleave maleate double bonds, yielding dicarboxylic acid derivatives (monitor by FTIR for C=O stretching changes) .
- Reduction : Use NaBH/LiAlH to reduce maleate to succinate, followed by TLC to track conversion. Note: Octadecanoyl esters remain intact under these conditions .
Q. What experimental designs optimize the compound’s application in drug delivery systems?
- Methodological Answer :
- Liposomal Encapsulation : Formulate with phosphatidylcholine/cholesterol liposomes (70:30 molar ratio) and assess encapsulation efficiency via dialysis-HPLC.
- In Vitro Release Studies : Use PBS (pH 7.4) with 1% SDS to simulate physiological conditions; quantify drug release via UV-Vis at λ of the loaded agent .
- Cryo-TEM : Image liposome morphology pre/post loading to evaluate structural stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
